2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two chlorine atoms and an ethoxypyridine moiety attached to a pyridine carboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine-4-carboxamide core, followed by the introduction of the 2,5-dichloro substituents. The ethoxypyridine moiety is then attached via an ethylation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[2-(6-methoxypyridin-2-yl)ethyl]pyridine-4-carboxamide
- 2,5-dichloro-N-[2-(6-ethoxypyridin-3-yl)ethyl]pyridine-4-carboxamide
Uniqueness
2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the ethoxypyridine moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-22-14-5-3-4-10(20-14)6-7-18-15(21)11-8-13(17)19-9-12(11)16/h3-5,8-9H,2,6-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCAHCUJZQTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCNC(=O)C2=CC(=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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